TMC353121's molecular structure is characterized by its ability to bind to the prefusion form of the respiratory syncytial virus fusion protein (F protein). The compound's design allows it to occupy all three lobes of the binding pocket due to its pseudo-three-fold symmetry. This structural feature enhances its ability to stabilize the prefusion conformation of the F protein, preventing the conformational changes necessary for viral fusion and entry into host cells. The binding site is located below the hydrophobic fusion peptides and along the three-fold trimeric axis, which is critical for its mechanism of action .
TMC353121 primarily acts through chemical interactions with the respiratory syncytial virus F protein. It does not bind effectively to preformed six-helix bundles but instead targets the prefusion conformation of the F protein. This binding disrupts the normal conformational changes that occur during viral fusion, effectively inhibiting viral entry into host cells. The compound has shown dose-dependent antiviral activity in vitro and in vivo, with complete inhibition of viral shedding observed at concentrations as low as 0.39 μg/mL .
The mechanism of action for TMC353121 involves its binding to the prefusion form of the respiratory syncytial virus F protein, which is essential for viral entry into host cells. By stabilizing this conformation, TMC353121 prevents the necessary rearrangements that facilitate membrane fusion between the virus and host cell membranes. This action not only inhibits viral replication but also reduces associated inflammatory responses, as evidenced by decreased levels of pro-inflammatory cytokines such as interferon-gamma and interleukin-6 following treatment .
TMC353121 possesses several notable physical and chemical properties:
TMC353121 has significant potential applications in treating respiratory syncytial virus infections, particularly in vulnerable populations such as infants and immunocompromised individuals. Its ability to inhibit viral replication effectively positions it as a candidate for both therapeutic and prophylactic use against respiratory syncytial virus outbreaks. Furthermore, ongoing research may explore its efficacy in combination therapies or as part of broader antiviral strategies targeting other viral pathogens .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2